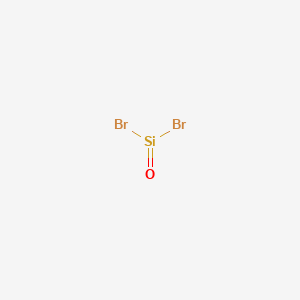
Dibromosilanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromosilanone is a chemical compound with the formula SiBr₂O It is a member of the silanone family, which are compounds containing silicon-oxygen double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibromosilanone can be synthesized through the reaction of silicon monoxide with bromine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
SiO+Br2→SiBr2O
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity silicon monoxide and bromine. The reaction is carried out in a controlled environment to prevent contamination and ensure high yield. The process may also involve purification steps to isolate this compound from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Dibromosilanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide and bromine gas.
Reduction: Reduction of this compound can yield silicon monoxide and hydrogen bromide.
Substitution: this compound can undergo substitution reactions where the bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can serve as reducing agents.
Substitution: Halogenating agents such as chlorine or fluorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silicon dioxide (SiO₂) and bromine gas (Br₂).
Reduction: Silicon monoxide (SiO) and hydrogen bromide (HBr).
Substitution: Various halogenated silanones depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Dibromosilanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds. Its reactivity makes it valuable in studying silicon-oxygen chemistry.
Materials Science: this compound can be used in the production of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the manufacturing of specialized coatings and sealants due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of dibromosilanone involves its interaction with various molecular targets. The silicon-oxygen double bond is highly reactive, allowing this compound to participate in a range of chemical reactions. The bromine atoms can also undergo substitution, making this compound a versatile compound in synthetic chemistry. The pathways involved in its reactions include:
Nucleophilic attack: The silicon-oxygen double bond can be attacked by nucleophiles, leading to the formation of new silicon-containing compounds.
Electrophilic substitution: The bromine atoms can be replaced by other electrophiles, resulting in the formation of substituted silanones.
Vergleich Mit ähnlichen Verbindungen
Dibromosilanone can be compared with other similar compounds, such as:
Dichlorosilanone (SiCl₂O): Similar to this compound but with chlorine atoms instead of bromine. It has different reactivity and applications.
Difluorosilanone (SiF₂O): Contains fluorine atoms and exhibits unique chemical properties due to the high electronegativity of fluorine.
Diiodosilanone (SiI₂O): Contains iodine atoms and is less commonly studied due to the larger atomic size of iodine.
Uniqueness of this compound: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Conclusion
This compound is a versatile and reactive compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it an important subject of study in silicon-oxygen chemistry and materials science.
Eigenschaften
CAS-Nummer |
82867-90-1 |
|---|---|
Molekularformel |
Br2OSi |
Molekulargewicht |
203.89 g/mol |
IUPAC-Name |
dibromo(oxo)silane |
InChI |
InChI=1S/Br2OSi/c1-4(2)3 |
InChI-Schlüssel |
RZMMLJVKGITIPP-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Si](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


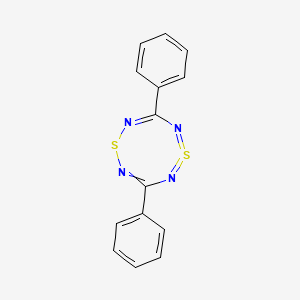
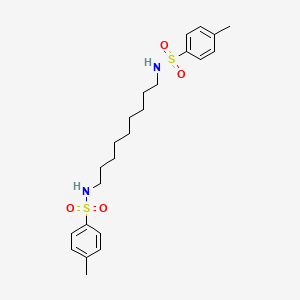
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
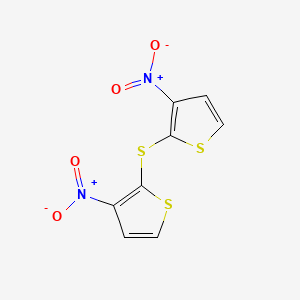
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
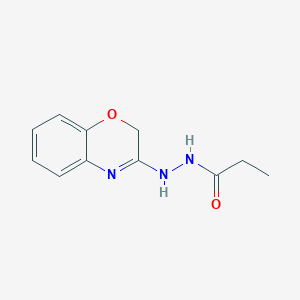
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)



![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

